Fmoc-harg(ET)2-OH
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Overview
Description
Fmoc-harg(ET)2-OH: is a derivative of homoarginine, a non-proteinogenic amino acid. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group. The presence of the ethyl (ET) groups enhances its hydrophobicity, making it useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-harg(ET)2-OH typically involves the protection of the amine group of homoarginine with the Fmoc group. This can be achieved by reacting homoarginine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The ethyl groups are introduced through esterification reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using solvents like N-butylpyrrolidinone (NBP) to replace hazardous solvents like dimethylformamide (DMF) and maintaining the reaction temperature at 45°C to reduce viscosity and facilitate the penetration of the coupling cocktail into the resin .
Chemical Reactions Analysis
Types of Reactions: Fmoc-harg(ET)2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like piperidine for Fmoc deprotection.
Major Products Formed: The major products formed from these reactions include deprotected homoarginine derivatives, oxidized or reduced forms of the compound, and substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Fmoc-harg(ET)2-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mildly basic conditions. It is particularly useful in the synthesis of complex peptides that contain reactive electrophilic groups .
Biology and Medicine: In biomedical research, this compound is used to create peptide-based hydrogels for tissue engineering and drug delivery applications. These hydrogels support cell adhesion, survival, and duplication, making them suitable for various biomedical applications .
Industry: The compound is used in the industrial production of peptides and proteins, where it serves as a key intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
The mechanism of action of Fmoc-harg(ET)2-OH involves the protection of the amine group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed by treatment with a base such as piperidine, which unblocks the amine group and allows for further reactions . The ethyl groups enhance the hydrophobicity of the compound, facilitating its incorporation into hydrophobic environments.
Comparison with Similar Compounds
Fmoc-Arg(Pbf)-OH: Another Fmoc-protected arginine derivative used in peptide synthesis.
Fmoc-D-Har(ET)2-OH: A similar compound with D-configuration of homoarginine.
Uniqueness: Fmoc-harg(ET)2-OH is unique due to its specific combination of the Fmoc protecting group and ethyl groups, which provide a balance of stability and hydrophobicity. This makes it particularly useful in the synthesis of complex peptides and hydrogels for biomedical applications .
Properties
IUPAC Name |
(2S)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJZMFWCVWKLHC-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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